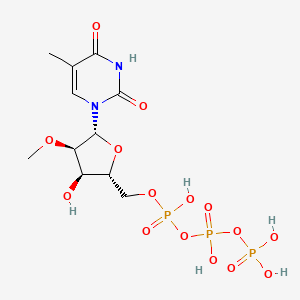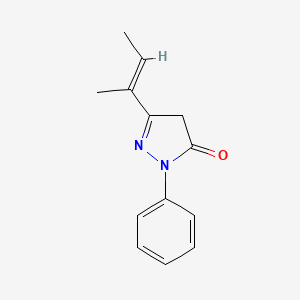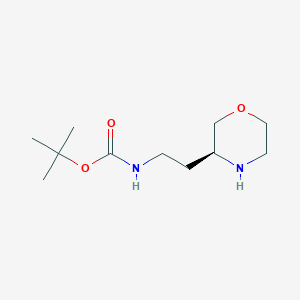
4-Methyl-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with a methyl group at the 4-position and a pyridinyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanoic acid with hydrazine hydrate to form the pyrazolone ring. The pyridinyl group can be introduced through a subsequent reaction with 4-bromopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the pyrazolone and pyridinyl rings.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a pyridinyl group.
4-Methyl-5-(2-pyridinyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridinyl group at a different position.
4-Methyl-5-(3-pyridinyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridinyl group at a different position.
Uniqueness
4-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3(2H)-one is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs, making it a compound of interest for further research and development.
属性
CAS 编号 |
90280-21-0 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
4-methyl-5-pyridin-4-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c1-6-8(11-12-9(6)13)7-2-4-10-5-3-7/h2-5H,1H3,(H2,11,12,13) |
InChI 键 |
OELLESCNGSHUTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NNC1=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


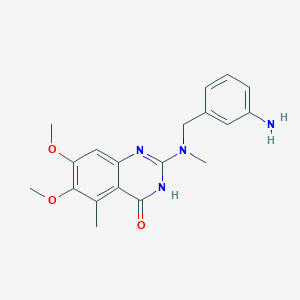

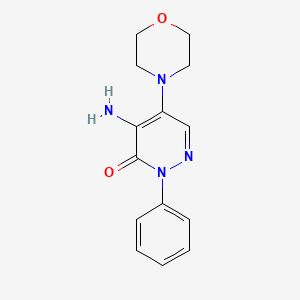
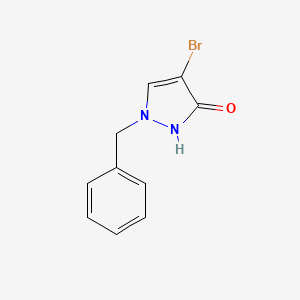
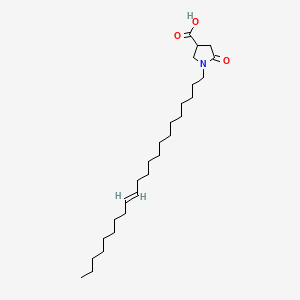

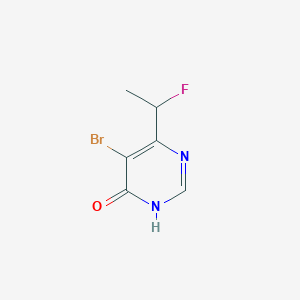
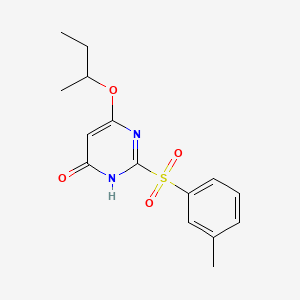
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide](/img/structure/B12926122.png)
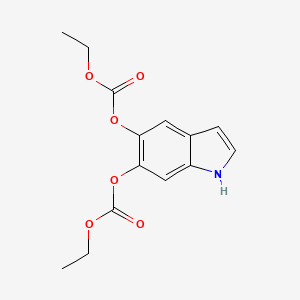
![4-({[5-(Pyridin-4-yl)pyrazin-2-yl]amino}methyl)benzene-1-sulfonamide](/img/structure/B12926137.png)
